molecular formula C12H14N4O2 B5699682 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide

3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide

Cat. No. B5699682
M. Wt: 246.27 g/mol
InChI Key: VYSOBYSKNXPHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABT-751 and is a microtubule inhibitor that has been studied for its anticancer properties.

Mechanism of Action

The mechanism of action of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide involves the inhibition of microtubule polymerization. Microtubules are composed of tubulin proteins, which polymerize to form a dynamic structure that is essential for cell division. 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide binds to the colchicine binding site on tubulin and prevents microtubule polymerization. This leads to the disruption of the microtubule network and prevents cancer cell growth and division.
Biochemical and Physiological Effects:
3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has been found to enhance the efficacy of other anticancer drugs, such as paclitaxel.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide in lab experiments is its potent anticancer properties. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, ovarian, and colon cancer. Additionally, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has a low toxicity profile, which makes it a promising candidate for cancer treatment.
However, there are also limitations to using 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has a short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the study of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide. One direction is to improve its solubility and bioavailability, which can enhance its efficacy in vivo. Another direction is to study its potential applications in combination with other anticancer drugs, such as paclitaxel. Additionally, further studies are needed to understand the mechanism of action of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide and its effects on normal cells. Finally, the potential use of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide in other diseases, such as Alzheimer's disease, should also be explored.
Conclusion:
In conclusion, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide is a chemical compound that has shown promising anticancer properties in scientific research. Its mechanism of action involves the inhibition of microtubule polymerization, which prevents cancer cell growth and division. Although there are limitations to using 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide in lab experiments, its potential applications in cancer treatment and other diseases make it a promising candidate for further study.

Synthesis Methods

The synthesis of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide involves the reaction of 2-(2-amino-2-oxoethyl)-1H-benzimidazole with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide.

Scientific Research Applications

3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has been studied extensively for its potential applications in cancer treatment. It has been found to be a potent inhibitor of microtubule polymerization, which is essential for cell division. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell signaling. By inhibiting microtubule polymerization, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide can prevent cancer cell growth and division.

properties

IUPAC Name

3-[2-(2-amino-2-oxoethyl)benzimidazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c13-10(17)5-6-16-9-4-2-1-3-8(9)15-12(16)7-11(14)18/h1-4H,5-7H2,(H2,13,17)(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSOBYSKNXPHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide

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